molecular formula C7H4BF2NO2 B8207668 2,6-Difluoro-3-Cyanophenylboronic acid

2,6-Difluoro-3-Cyanophenylboronic acid

Cat. No.: B8207668
M. Wt: 182.92 g/mol
InChI Key: MMIXVODMHPYWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-3-Cyanophenylboronic acid is an advanced multifunctional organic intermediate designed for research and development. Its structure incorporates both a boronic acid functional group and a cyano group on a benzene ring that is differentially substituted with fluorine atoms. This specific arrangement makes it a valuable reagent in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone method for constructing carbon-carbon bonds in complex molecule synthesis . The presence of the strongly electron-withdrawing cyano group moderates the reactivity of the boronic acid and enhances the stability of the molecule, while the fluorine atoms can be used to fine-tune the electronic characteristics and bioavailability of the final target compound . The primary research application of this compound is in pharmaceutical discovery and development, where it is used as a building block to introduce a highly functionalized aromatic moiety into potential drug candidates, such as anticancer agents, antiviral drugs, and antibacterial compounds . Furthermore, the cyano group serves as a versatile chemical handle; it can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or act as a hydrogen bond acceptor in molecular recognition systems, making this boronic acid useful in materials science for creating organic electronic materials and metal-organic frameworks (MOFs), as well as in chemical biology for sensor development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-cyano-2,6-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF2NO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIXVODMHPYWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C#N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Nitrogen-containing compounds, particularly heterocycles, have garnered significant attention in pharmacology due to their diverse biological activities. This article explores the biological activity of these compounds, focusing on their pharmacological effects, structure-activity relationships (SAR), and case studies demonstrating their potential therapeutic applications.

Overview of Biological Activities

Nitrogen-containing heterocycles exhibit a range of biological activities, including:

  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Antiviral

These compounds often interact with various biological targets, influencing pathways related to cell growth, inflammation, and infection.

Table 1: Summary of Biological Activities of Selected Nitrogen-Containing Compounds

CompoundActivity TypeTarget/PathwayIC50 (μM)Reference
Compound 1aAnti-inflammatoryNO production in macrophages6.24
Compound 1bAnticancerCancer cell lines750.0
N-(β-D-galactopyranosyl)-thiosemicarbazideAntibacterialSalmonella spp.0.544
Compound 12aα-Glucosidase Inhibitorα-Glucosidase enzyme181.0

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of β-lactam hybrids using RAW 264.7 murine macrophages. The compound 1a , featuring a para-methylphenyl moiety at N1 and para-chlorophenyl at C4, demonstrated significant anti-inflammatory activity with an IC50 value of 6.24 μM for nitric oxide (NO) production inhibition. This highlights the potential of structural modifications in enhancing biological activity.

Case Study 2: Anticancer Potential

The anticancer activity of compound 1b was assessed against various cancer cell lines, showing promising results with an IC50 value of 750 μM . The study emphasized the importance of substituent positioning on the phenyl ring in determining the compound's efficacy.

Case Study 3: Antibacterial Properties

Research on N-(β-D-galactopyranosyl)-thiosemicarbazide revealed its significant antibacterial activity against Salmonella and E. coli serotypes. The compound exhibited both bactericidal and bacteriostatic effects, indicating its potential as a therapeutic agent for bacterial infections .

Structure-Activity Relationships (SAR)

SAR studies are crucial for understanding how modifications to chemical structures affect biological activity. For instance:

  • Electron-donating groups generally enhance activity compared to electron-withdrawing groups.
  • The position of substituents on aromatic rings can significantly influence the interaction with biological targets.

A comprehensive SAR analysis revealed that ortho-substituted phenyl hybrids often displayed higher activity than their para-substituted counterparts due to improved steric and electronic interactions with target enzymes .

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